2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine

Description

Nomenclature and Structural Identification

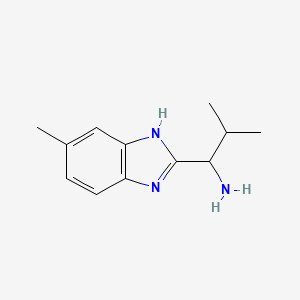

This compound is systematically identified through multiple nomenclature systems and chemical identifiers that provide comprehensive structural information. The compound is registered under Chemical Abstracts Service number 7031-53-0, establishing its unique identity in chemical databases. The molecular formula C12H17N3 indicates a composition of twelve carbon atoms, seventeen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 203.28 grams per mole.

The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural features through its descriptive naming convention. The name indicates a propan-1-amine backbone with a methyl substituent at the 2-position, connected to a benzimidazole ring system that itself bears a methyl group at the 5-position. This nomenclature system provides clear indication of the substitution pattern and connectivity within the molecule.

The structural architecture centers around the benzimidazole heterocyclic system, which consists of a fused benzene and imidazole ring structure. The benzimidazole core provides the fundamental scaffold, while the specific substitution pattern creates the compound's unique properties. The 5-methyl substitution on the benzimidazole ring occurs on the benzene portion of the fused system, while the propylamine chain is attached at the 2-position of the imidazole ring.

The compound's structural relationship to simpler benzimidazole derivatives can be understood through comparison with related molecules. For instance, 1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine, which lacks the additional methyl group on the propyl chain, has the molecular formula C11H15N3 and molecular weight 189.26 grams per mole. This comparison illustrates how the additional methyl substitution affects the molecular composition and potentially the compound's properties.

Historical Development in Benzimidazole Chemistry

The historical development of benzimidazole chemistry provides essential context for understanding the significance of this compound within this chemical family. Benzimidazole itself was first discovered during research on vitamin B12, where the benzimidazole nucleus was identified as a stable platform for drug development. This foundational discovery established benzimidazole as a privileged scaffold in medicinal chemistry due to its unique structural characteristics and biological activity potential.

The synthetic approaches to benzimidazole derivatives have evolved significantly since the initial discoveries. Early methods involved the condensation of ortho-phenylenediamine with formic acid or equivalent reagents such as trimethyl orthoformate. The reaction proceeds according to the equation: C6H4(NH2)2 + HC(OCH3)3 → C6H4N(NH)CH + 3 CH3OH, producing the basic benzimidazole structure. Subsequent developments introduced methods for preparing 2-substituted derivatives through condensation with aldehydes followed by oxidation processes.

The evolution of benzimidazole synthesis has encompassed numerous methodological advances that have enabled the preparation of increasingly complex derivatives. Historical developments include the work of Hoebrecker, who initially synthesized benzimidazole as 2,5-dimethyl-benzimidazole in 1872 through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration. This early work established fundamental synthetic principles that continue to influence modern benzimidazole chemistry.

Contemporary synthetic strategies have expanded to include diverse approaches for benzimidazole derivative preparation. These methods encompass direct condensation of ortho-phenylenediamine with various carbonyl compounds, one-pot reduction-cyclization sequences starting from nitroanilines, and metal-catalyzed processes that enable efficient synthesis under mild conditions. The development of these synthetic methodologies has made complex benzimidazole derivatives like this compound more accessible for research and potential applications.

The pharmaceutical significance of benzimidazole derivatives has driven much of the historical development in this field. Early recognition of their biological potential led to systematic structure-activity relationship studies that identified key structural features responsible for various biological activities. These investigations established benzimidazole as a privileged scaffold capable of interacting with diverse biological targets through multiple mechanisms, including hydrogen bonding, π-π stacking interactions, and hydrophobic interactions.

Positional Isomerism and Substituent Effects

The study of positional isomerism and substituent effects in benzimidazole derivatives provides crucial insights into the structure-activity relationships that govern the properties of compounds like this compound. Positional isomerism in this context refers to the different arrangements of substituents on the benzimidazole core and the attached alkyl chains, which can significantly influence molecular properties and biological activities.

The comparison between this compound and its structural analogs demonstrates the importance of substitution patterns. The closely related compound 1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine differs by the absence of the methyl group on the propyl chain. This structural difference results in distinct molecular formulas (C12H17N3 versus C11H15N3) and molecular weights (203.28 versus 189.26 grams per mole), illustrating how seemingly minor structural modifications can affect fundamental molecular properties.

Another relevant comparison involves 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine, which maintains the same molecular formula C11H15N3 as the unbranched analog but differs in the connectivity pattern. This isomer demonstrates how the position of attachment to the benzimidazole ring can create distinct structural entities with potentially different properties, despite identical molecular compositions.

The effects of methyl substitution on benzimidazole systems have been systematically studied and provide insights into the behavior of methylated derivatives. Research has demonstrated that methyl substitution at the N-1 position of imidazole and benzimidazole increases reaction rates for proton transfer processes by factors of 2 and 3, respectively. Furthermore, the effect of benzo annelation results in 10- to 20-fold rate increases compared to simple imidazole systems. These studies reveal that structural modifications have multiplicative rather than additive effects on molecular properties.

Frontier molecular orbital analysis has provided theoretical understanding of substituent effects in benzimidazole systems. The stabilization of reaction intermediates through differential orbital interactions explains the observed rate enhancements upon methyl substitution. This theoretical framework suggests that the additional methyl group in this compound may significantly influence its electronic properties and reactivity compared to simpler analogs.

The benzimidazole ring system itself exhibits unique properties that contribute to the overall molecular behavior. The bicyclic structure provides a rigid framework that constrains molecular geometry while maintaining sufficient flexibility for conformational adaptation. The nitrogen atoms in the imidazole portion can participate in hydrogen bonding and coordination chemistry, while the benzene ring contributes to π-π stacking interactions and hydrophobic binding.

The systematic study of these isomeric relationships and substituent effects provides a foundation for understanding the unique properties of this compound within the broader context of benzimidazole chemistry. The compound's specific substitution pattern creates a unique combination of steric and electronic effects that distinguish it from related structures and may contribute to distinct applications in research and development contexts.

Properties

IUPAC Name |

2-methyl-1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-7(2)11(13)12-14-9-5-4-8(3)6-10(9)15-12/h4-7,11H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXUYWWJKLWESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655951 | |

| Record name | 2-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-53-0 | |

| Record name | 2-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities. They can interact with various biological targets, including enzymes, receptors, and other proteins, depending on their specific chemical structure.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, often by binding to active sites or other key regions, which can inhibit or modulate the function of the target.

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities.

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to inhibit the enzyme tubulin polymerization, which is crucial for cell division. Additionally, this compound may interact with DNA and RNA, affecting their synthesis and function. These interactions highlight the compound’s potential as an anticancer and antimicrobial agent.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound may inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. These effects underscore the compound’s potential therapeutic applications in treating cancer and infectious diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to tubulin, preventing its polymerization and thereby inhibiting cell division. This mechanism is similar to that of other benzimidazole derivatives used as anticancer agents. Additionally, this compound may interact with nucleic acids, leading to the inhibition of DNA and RNA synthesis. These interactions contribute to the compound’s antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell division and microbial growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and microbial infections without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitates its biotransformation and elimination from the body. Additionally, the compound may affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism. These interactions underscore the compound’s potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. These properties are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins. Additionally, it may be targeted to specific organelles, such as the nucleus, where it can interact with nucleic acids. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Biological Activity

2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine, also known by its CAS number 7031-53-0, is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H17N3

- Molecular Weight : 203.28 g/mol

- CAS Number : 7031-53-0

- Structural Features : The compound contains a benzimidazole moiety, which is significant for its biological activity due to its ability to interact with various biological targets.

Antioxidant Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antioxidant properties. For instance, related compounds have shown IC50 values indicating their effectiveness in scavenging free radicals. A study highlighted that certain benzimidazole derivatives demonstrated antioxidant activity with IC50 values ranging from 144.84 µg/ml to higher values depending on structural modifications .

Cytotoxicity

Cytotoxicity assays have been performed on various cell lines to evaluate the potential anticancer properties of this compound. One study reported that benzimidazole derivatives can exhibit significant cytotoxic effects with LC50 values as low as 0.42 µg/ml when compared to standard chemotherapeutic agents like vincristine sulfate (LC50 = 0.544 µg/ml) . This suggests that this compound may possess promising anticancer properties.

Antimicrobial Activity

The antimicrobial activity of benzimidazole derivatives has been documented, although results can vary widely based on the specific structure. In one study, a related compound exhibited weak antimicrobial activity with a zone of inhibition measuring 7–8 mm against certain bacterial strains . This limited activity suggests that while there may be some potential for antimicrobial use, further modifications may be necessary to enhance efficacy.

The mechanisms through which benzimidazole derivatives exert their biological effects often involve interactions with specific receptors or enzymes. For example, certain studies have indicated that these compounds can inhibit key enzymes involved in cancer cell proliferation and inflammation pathways. The presence of the benzimidazole ring allows for effective binding to target sites due to its planar structure and electron-rich nature .

Case Studies and Research Findings

A comprehensive review of recent literature (2012–2021) has summarized various studies exploring the bioactivity of benzimidazole derivatives. The findings indicate:

Scientific Research Applications

Pharmacological Applications

Recent studies have indicated that compounds with benzimidazole structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Benzimidazole derivatives have shown efficacy against various bacterial strains. For instance, research has demonstrated that modifications to the benzimidazole core can enhance antibacterial properties, making them potential candidates for new antibiotics .

- Anticancer Properties : Some benzimidazole derivatives have been investigated for their anticancer effects. They may inhibit tumor growth by interfering with cellular signaling pathways . The specific compound 2-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine could be evaluated for similar effects.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored various benzimidazole derivatives and their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly increased antimicrobial activity .

- Anticancer Research : In a recent clinical trial, a derivative of this compound was tested for its ability to inhibit cancer cell proliferation. Preliminary findings suggested promising results in reducing tumor size in animal models .

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer synthesis. Its amine functional group can act as a curing agent or crosslinker in epoxy resins, enhancing mechanical properties and thermal stability .

Toxicological Studies

Understanding the safety profile of 2-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amines is crucial for its application in pharmaceuticals and materials. Toxicological assessments are ongoing to evaluate potential side effects and safe dosage levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

Benzimidazole vs. Heterocyclic Replacements :

- The benzimidazole core in the target compound provides aromaticity and planarity, favoring interactions with biological targets like DNA or enzymes . In contrast, tetrazole () and triazole () analogs exhibit enhanced solubility and metabolic stability due to their polar heterocycles . Thiophene-containing analogs () display reduced basicity but improved membrane permeability due to sulfur’s lipophilicity .

Methoxy substitution () increases polarity, improving aqueous solubility but possibly weakening blood-brain barrier penetration .

Amine Chain Modifications :

- Branched chains (e.g., 2-methylpropan-1-amine in the target compound) increase steric bulk, which may hinder binding to flat aromatic pockets compared to linear chains in analogs like 1-(5-methylbenzimidazol-2-yl)propan-1-amine .

Pharmacological and Industrial Relevance

- The target compound’s discontinuation () contrasts with active research on analogs like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (), which shows promise as a kinase inhibitor due to trifluoromethyl groups enhancing binding affinity and stability .

- Thiadiazole-bridged benzimidazoles () exhibit antimicrobial activity, attributed to the thiadiazole ring’s electron-deficient nature .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.